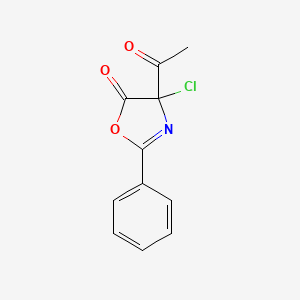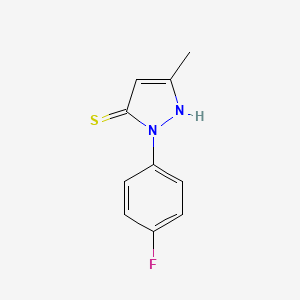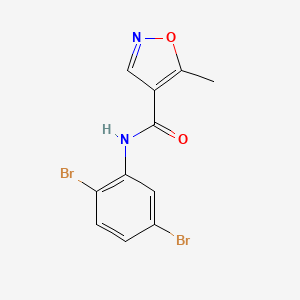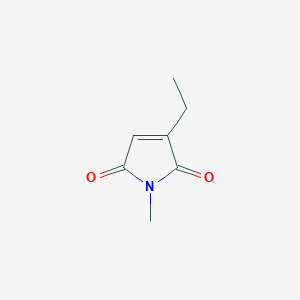![molecular formula C9H6ClNO3 B12877315 2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12877315.png)
2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their aromatic five-membered ring structure containing both oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride typically involves the reaction of 2-(Hydroxymethyl)benzo[d]oxazole with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
2-(Hydroxymethyl)benzo[d]oxazole+SOCl2→2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
科学的研究の応用
2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: Utilized in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride largely depends on its reactivity as an acylating agent. The compound can acylate nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules. The molecular targets and pathways involved vary depending on the specific application and the nature of the nucleophilic site being acylated .
類似化合物との比較
Similar Compounds
2-(Hydroxymethyl)benzo[d]oxazole: Lacks the acyl chloride functionality, making it less reactive towards nucleophiles.
2-(Methoxymethyl)benzo[d]oxazole-4-carbonyl chloride: Similar structure but with a methoxy group instead of a hydroxyl group, which can influence its reactivity and solubility.
2-(Hydroxymethyl)benzo[d]thiazole-4-carbonyl chloride: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring, which can affect its electronic properties and reactivity.
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a valuable compound in medicinal chemistry research .
特性
分子式 |
C9H6ClNO3 |
|---|---|
分子量 |
211.60 g/mol |
IUPAC名 |
2-(hydroxymethyl)-1,3-benzoxazole-4-carbonyl chloride |
InChI |
InChI=1S/C9H6ClNO3/c10-9(13)5-2-1-3-6-8(5)11-7(4-12)14-6/h1-3,12H,4H2 |
InChIキー |
RIGYWUOFSRPGQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)CO)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12877286.png)



![(2S)-2-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyacetonitrile](/img/structure/B12877305.png)

![4-(Aminomethyl)benzo[d]oxazol-2-ol](/img/structure/B12877318.png)

![5-[(Butylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12877325.png)
